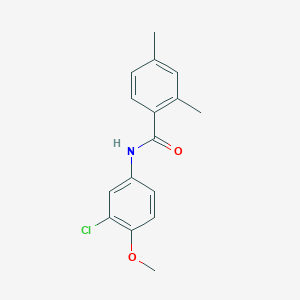![molecular formula C23H30N2O3 B244753 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B244753.png)
2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The phenoxy intermediate can be synthesized through the reaction of 4-(butan-2-yl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form the corresponding phenoxy chloride. This intermediate is then reacted with 4-(morpholin-4-ylmethyl)aniline in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenoxy or morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and morpholine groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The acetamide moiety can also participate in binding interactions, enhancing the compound’s overall affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- 2-[4-(ethyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- 2-[4-(propyl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Uniqueness
2-(4-sec-butylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-18(2)20-6-10-22(11-7-20)28-17-23(26)24-21-8-4-19(5-9-21)16-25-12-14-27-15-13-25/h4-11,18H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
YQERBOXQFUDIAV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide](/img/structure/B244672.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244673.png)


![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
